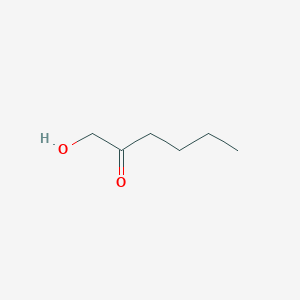
methyl 4-(2-azidoacetyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-azidoacetyl)benzoate is an organic compound with the molecular formula C10H9N3O3. It is a derivative of benzoic acid and contains an azido group, which makes it a valuable intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(2-azidoacetyl)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-(2-azidoacetyl)benzoic acid with methanol in the presence of an acidic catalyst. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-azidoacetyl)benzoate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(2-azidoacetyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in bioconjugation reactions to label biomolecules with azido groups.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-(2-azidoacetyl)benzoate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reactivity is exploited in click chemistry, where the compound is used to create stable and biocompatible linkages between molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(azidoacetyl)benzoate: Similar in structure but may have different reactivity due to the position of the azido group.
Benzyl benzoate: Used in different applications, such as a topical treatment for scabies and lice.
Benzoic acid: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
Uniqueness
Methyl 4-(2-azidoacetyl)benzoate is unique due to the presence of the azido group, which imparts specific reactivity and makes it valuable in click chemistry and bioconjugation reactions. Its ability to form stable triazole linkages distinguishes it from other benzoate derivatives .
Propiedades
Número CAS |
860344-25-8 |
|---|---|
Fórmula molecular |
C10H9N3O3 |
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
methyl 4-(2-azidoacetyl)benzoate |
InChI |
InChI=1S/C10H9N3O3/c1-16-10(15)8-4-2-7(3-5-8)9(14)6-12-13-11/h2-5H,6H2,1H3 |
Clave InChI |
GFUKRPRHIXTRCH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=O)CN=[N+]=[N-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-5-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8668867.png)



![4-phenylthieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B8668887.png)


![3-(6-bromo-pyridin-2-yl)-6-chloro-1-trityl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8668903.png)


